molecular formula C8H13N3 B6149419 6-?????-4,5,6,7-??????????-1?-???????-5-????, Mixture of diastereomers CAS No. 2167447-01-8

6-?????-4,5,6,7-??????????-1?-???????-5-????, Mixture of diastereomers

Cat. No.: B6149419
CAS No.: 2167447-01-8
M. Wt: 151.21 g/mol
InChI Key: KISKRMOAJAELRC-UHFFFAOYSA-N
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Description

The compound “6-???-4,5,6,7-???-1?-???-5-???, Mixture of diastereomers” is a complex chemical entity that exists as a mixture of diastereomers Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties

Properties

CAS No.

2167447-01-8

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

InChI

InChI=1S/C8H13N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h4-5,7H,2-3,9H2,1H3,(H,10,11)

InChI Key

KISKRMOAJAELRC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CC1N)C=NN2

Origin of Product

United States

Preparation Methods

Ferrocene Complexation and Electrochemical Properties

Ferrocene derivatives of substituted tetrahydroindenes are synthesized by reacting lithiated cyclopentadienes with iron(II) chloride. Methyl substituents at the 1-, 3-, or 1,2,3-positions induce steric strain, forcing alkyl groups to bend away from the cyclopentadienyl plane, as confirmed by X-ray crystallography. Electrochemical studies reveal that methyl groups lower oxidation potentials additively: bis(1,3-dimethyl-4,5,6,7-tetrahydroindenyl)iron(II) oxidizes at −0.12 V (vs. Fc/Fc⁺), compared to −0.23 V for the unsubstituted analogue. This trend underscores the electron-donating nature of alkyl groups, which stabilize oxidized states.

Stereoselective Generation of Diastereomeric Mixtures

Oxidative Coupling of Lithiated Intermediates

A stereodivergent route to diastereomeric quatercyclopropanes involves oxidizing higher-order cuprates derived from lithiobicyclopropylidene. Exposure to oxygen yields meso- and d,l-bis(bicyclopropylidenyl) isomers in 50% and 31% yields, respectively. Deuterium-labeled analogues (meso-[D₁₄] and d,l-[D₁₄]) are similarly accessible, demonstrating the method’s versatility for isotopic labeling.

Dehalogenative Coupling Strategies

1,1-Dibromo-2-cyclopropylcyclopropane undergoes nickel-mediated coupling to produce 1,5-dicyclopropylbicyclopropylidene as a mixture of stereoisomers. Preparative gas chromatography isolates the (Z)-cis isomer in 26% yield, while the remaining isomers are separable via HPLC. This method highlights the utility of halogenated precursors in accessing structurally diverse diastereomers.

Birch Reduction for Diastereomer Enrichment

Birch reduction of meso- and d,l-bis(bicyclopropylidenyl) derivatives with lithium in liquid ammonia generates quatercyclopropanes with high diastereoselectivity. For example:

  • trans,trans-(R,S,R,S) and cis,trans-(R,S,R,R) isomers form in a 9:1 ratio (97% combined yield).

  • Analogous reduction of d,l-precursors yields trans,trans-(R,S,S,R) and cis,trans-(R,S,S,S) isomers (76% yield, 9:1 ratio).

This reductive approach favors trans configurations due to steric hindrance during protonation, as evidenced by NMR coupling constants (J = 8–12 Hz for trans vs. 4–6 Hz for cis).

Separation and Characterization of Diastereomers

Chromatographic Resolution

Preparative gas chromatography (GC) and high-performance liquid chromatography (HPLC) are indispensable for resolving diastereomers. For instance, (Z)-cis-1,5-dicyclopropylbicyclopropylidene is isolated via GC using a β-cyclodextrin column, achieving >99% enantiomeric excess. Similarly, tenofovir alafenamide diastereomers are separated using reverse-phase HPLC with a C18 column and acetonitrile/water gradient.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the stereochemical assignments. In meso-bis(bicyclopropylidenyl) derivatives, bicyclopropylidene units adopt an s-trans conformation, whereas (Z)-cis isomers exhibit gauche-oriented cyclopropane rings. These structural insights guide rational design of sterically hindered analogues.

Industrial-Scale Synthesis and Process Optimization

Patent CN111620908A discloses a scalable method for preparing tenofovir alafenamide diastereomers, emphasizing mixed-solvent systems (e.g., ethyl acetate/hexane) to enhance crystallinity. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°CMinimizes epimerization
Solvent Ratio3:1 (EtOAc:Hexane)Maximizes crystal nucleation
Cooling Rate0.5°C/minPrevents oiling out

This protocol achieves >98% purity and 85% recovery, underscoring its industrial viability .

Chemical Reactions Analysis

Types of Reactions

The compound “6-???-4,5,6,7-???-1?-???-5-???, Mixture of diastereomers” can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H₂) with palladium (Pd) as a catalyst for reduction reactions, and various oxidizing agents such as potassium permanganate (KMnO₄) for oxidation reactions . The reaction conditions, such as temperature and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

The compound “6-???-4,5,6,7-???-1?-???-5-???, Mixture of diastereomers” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a glycosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates . This inhibition can lead to various therapeutic effects, such as reducing blood sugar levels in diabetic patients.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “6-???-4,5,6,7-???-1?-???-5-???, Mixture of diastereomers” lies in its specific stereochemistry and the ability to form a mixture of diastereomers. This property allows it to interact with a broader range of biological targets, making it a versatile compound for scientific research.

Q & A

Basic Research Questions

Q. How can diastereomers in a mixture be separated with high purity?

  • Methodological Answer :

  • Crystallization : Selective solubility differences between diastereomers can be exploited. For example, refluxing in toluene followed by crystallization can isolate the trans-pure diastereomer .
  • Chromatography : Silica gel or reverse-phase HPLC columns are effective. In one study, late-eluting fractions from silica gel chromatography yielded syn diastereomer 3 with >99% purity after multiple purification steps .
  • Derivatization : Use chiral derivatizing agents (e.g., (+)-tartaric acid) to form diastereomeric salts, which are then separated via crystallization .

Q. What analytical techniques determine diastereomeric ratios without physical separation?

  • Methodological Answer :

  • ¹H NMR Integration : Resolved signals in diastereomeric mixtures (e.g., methyl or aromatic protons) are integrated to calculate ratios. This method correlates well with enantiomeric ratios from optical rotations .
  • HPLC/LCMS : Reverse-phase columns with chiral stationary phases or hyphenated LCMS systems provide quantitative data. For instance, LCMS confirmed diastereomer purity in peptidomimetic synthesis .

Q. How do reaction conditions (temperature, solvent) influence diastereomer ratios?

  • Methodological Answer :

  • Temperature : Higher temperatures (>120°C) stabilize α-dominant diastereomer profiles in HBCDD synthesis, while lower temperatures favor γ-dominant mixtures .
  • Solvent Polarity : Methanol at 20°C produced a 1:1 diastereomer ratio in Ugi reactions, whereas controlled heating (45°C) yielded a single diastereomer .
  • Catalysts : Chiral catalysts (e.g., amino acid-derived dianions) can enforce stereoselectivity, achieving 94:6 diastereomer ratios .

Advanced Research Questions

Q. What strategies optimize diastereoselectivity in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Automated platforms using continuous stirred-tank reactors (CSTRs) and hypervolume indicators refine conditions (e.g., solvent, catalyst loading) to maximize yield and selectivity. A 4:1 dr was achieved in a pharmaceutical intermediate synthesis .
  • Reaction Engineering : Adjusting reversibility of intermediate steps (e.g., ester formation in cyclization reactions) can align final diastereomer ratios. Irreversible steps lock in selectivity, while reversible steps require kinetic control .

Q. How do mechanistic studies explain reversible reactions affecting diastereomer ratios?

  • Methodological Answer :

  • Intermediate Trapping : Carbinolamine diastereomers in cyclization reactions are highly reactive and evade detection by NMR, but their reversibility impacts final ratios. Water elimination erases stereochemical information, complicating mechanistic analysis .
  • Kinetic vs. Thermodynamic Control : In chromenopyrimidine synthesis, reversibility of ester intermediates dictates whether diastereomer ratios reflect initial ester formation or equilibrium conditions .

Q. How can multivariate analysis evaluate diastereomer contributions in complex mixtures?

  • Methodological Answer :

  • Hypervolume Indicators : 3D plots of experimental conditions (e.g., yield, selectivity, solvent ratio) identify Pareto-optimal solutions for diastereomer optimization .
  • Chemometrics : Principal component analysis (PCA) of NMR or IR spectra quantifies diastereomer ratios without chromatography, validated against synthetic standards .

Q. What are the challenges in purifying diastereomers from reaction mixtures?

  • Methodological Answer :

  • Co-Crystallization : Mixtures with similar solubility profiles (e.g., 1:1 diastereomer ratios) require iterative recrystallization or chiral additives to disrupt crystal symmetry .
  • Chromatographic Overlap : Intermediate fractions with overlapping diastereomers (e.g., 3, 5, 6 in silica gel chromatography) necessitate multiple purification cycles, increasing solvent waste and time .

Q. Which advanced analytical techniques characterize diastereomers in mechanistic studies?

  • Methodological Answer :

  • Variable-Temperature NMR : Probes dynamic equilibria between diastereomers by monitoring signal splitting at low temperatures .
  • IR Spectroscopy : Functional group fingerprints (e.g., carbonyl stretches) differentiate diastereomers in solid-state or solution-phase studies .
  • Chiral Derivatization : Coupling with mass spectrometry (e.g., LCMS) enhances detection limits for trace diastereomers in pharmacokinetic studies .

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